1-Ethyl-3-methylbenzimidazole-2-thione
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Overview
Description
1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with ethyl and methyl groups attached to the nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-mercaptoaniline is treated with ethyl halide in the presence of a base such as sodium hydroxide to form 1-ethyl-2-mercaptoaniline.
Step 2: The resulting compound is then reacted with methyl halide to yield 1-ethyl-3-methyl-2-mercaptoaniline.
Industrial Production Methods: Industrial production of 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall synthesis, contributing to its biological activity.
Comparison with Similar Compounds
1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE can be compared with other similar compounds, such as:
Benzothiazole: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.
Benzoxazole: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Imidazole: Contains two nitrogen atoms in the ring, offering different biological activities and uses.
Uniqueness: 1-ETHYL-3-METHYL-1,3-BENZODIAZOLE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-ethyl-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-3-12-9-7-5-4-6-8(9)11(2)10(12)13/h4-7H,3H2,1-2H3 |
InChI Key |
BLNDCZVBFRVGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=S)C |
Origin of Product |
United States |
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